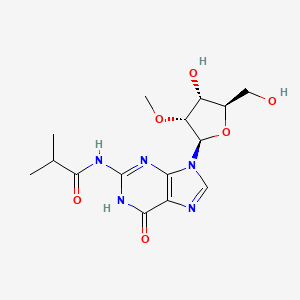

N2-Isobutyryl-2'-O-methyl-guanosine

Vue d'ensemble

Description

La N2-Isobutyryl-2’-O-méthylguanosine est un nucléoside modifié ayant la formule chimique C15H21N5O6 et un poids moléculaire de 367,36 g/mol . Ce composé est connu pour sa pureté et sa qualité élevées, ce qui le rend approprié pour diverses applications de recherche. Il possède des propriétés antivirales et anticancéreuses et peut être utilisé comme activateur de la synthèse de l’ADN .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la N2-Isobutyryl-2’-O-méthylguanosine implique la protection de la molécule de guanosine suivie d’une méthylation et d’une isobutyrylation. Le processus commence généralement par la protection du groupe hydroxyle en position 2’ de la guanosine à l’aide d’un groupe protecteur approprié. Ceci est suivi de la méthylation du groupe hydroxyle en position 2’ pour former la 2’-O-méthylguanosine. L’étape finale implique l’isobutyrylation de la position N2 pour obtenir la N2-Isobutyryl-2’-O-méthylguanosine .

Méthodes de production industrielle

La production industrielle de la N2-Isobutyryl-2’-O-méthylguanosine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir la cohérence et la qualité du produit final. Le composé est généralement produit sous forme solide et stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

La N2-Isobutyryl-2’-O-méthylguanosine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs nucléophiles comme l’azoture de sodium et les thiols sont couramment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés de nucléosides oxydés, tandis que les réactions de substitution peuvent produire une variété de nucléosides modifiés .

Applications de la recherche scientifique

La N2-Isobutyryl-2’-O-méthylguanosine a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme bloc de construction dans la synthèse d’oligonucléotides et d’autres dérivés d’acides nucléiques.

Biologie : Agit comme activateur de la synthèse de l’ADN et est utilisé dans des études impliquant la réplication et la réparation de l’ADN.

Médecine : Exhibe des propriétés antivirales et anticancéreuses, ce qui en fait un candidat potentiel pour le développement de médicaments.

Industrie : Utilisé dans la production de nucléosides de haute pureté pour des applications pharmaceutiques et biotechnologiques

Applications De Recherche Scientifique

Scientific Research Applications

N2-Isobutyryl-2'-O-methyl-guanosine has several key applications in scientific research:

Nucleotide Synthesis

This compound serves as a crucial building block in the synthesis of modified nucleotides. These modified nucleotides are essential for developing new RNA-based therapeutics and diagnostics, allowing researchers to create more effective and targeted treatments for various diseases .

Drug Development

This compound plays a significant role in pharmaceutical research, particularly in designing antiviral drugs targeting RNA viruses. Its unique structure enhances the efficacy of treatments by improving the stability and delivery of therapeutic agents .

Biochemical Studies

Researchers utilize this compound to study RNA interactions and modifications. This research provides insights into cellular processes and potential disease mechanisms, contributing to a better understanding of gene regulation and expression .

Gene Expression Analysis

The compound is employed in assays designed to analyze gene expression, helping scientists understand how genes are regulated under various conditions. This application is vital for elucidating the roles of specific genes in health and disease .

Therapeutic Applications

Due to its structural properties, this compound can be developed into novel therapeutic agents that improve the delivery and stability of RNA molecules in therapeutic contexts. This capability is particularly important for advancing RNA-based therapies .

Case Study 1: Antiviral Drug Development

Research has demonstrated that this compound can enhance the efficacy of antiviral agents against RNA viruses. In vitro studies showed that this compound improved the antiviral activity of existing drugs by stabilizing their active forms within cells, leading to increased therapeutic outcomes .

Case Study 2: Cancer Therapy

In a series of experiments involving various cancer cell lines, this compound was shown to induce apoptosis effectively while minimizing toxicity to normal cells. The results indicated a favorable therapeutic index, making it a promising candidate for further development as an anticancer agent .

Mécanisme D'action

Le mécanisme d’action de la N2-Isobutyryl-2’-O-méthylguanosine implique son incorporation dans l’ADN, où elle agit comme un analogue de nucléoside purique. Cette incorporation inhibe la synthèse de l’ADN et induit l’apoptose dans les cellules cancéreuses. Le composé cible des voies moléculaires spécifiques impliquées dans la croissance et la prolifération cellulaires, ce qui entraîne ses effets antitumoraux .

Comparaison Avec Des Composés Similaires

La N2-Isobutyryl-2’-O-méthylguanosine est unique en raison de ses modifications spécifiques aux positions N2 et 2’-O. Des composés similaires comprennent :

2’-O-Méthylguanosine : Manque le groupe isobutyryle en position N2.

N2-Isobutyrylguanosine : Manque le groupe méthyle en position 2’-O.

2’-O-Méthyl-N2-isobutyroylguanosine : Un autre nucléoside modifié ayant des propriétés similaires mais des modifications structurales différentes

Ces composés partagent certaines propriétés avec la N2-Isobutyryl-2’-O-méthylguanosine, mais diffèrent par leurs modifications chimiques spécifiques, ce qui entraîne des variations dans leurs activités biologiques et leurs applications.

Activité Biologique

N2-Isobutyryl-2'-O-methyl-guanosine (N2-IBU-2'-OME-G) is a modified nucleoside that exhibits significant biological activity, particularly in the context of cancer research. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and effects on cellular processes, supported by data tables and relevant research findings.

Chemical Profile

- Chemical Formula : C15H21N5O6

- Molecular Weight : 367.36 g/mol

- CAS Number : 63264-29-9

This compound functions primarily as a purine nucleoside analog. Its biological activity is attributed to several key mechanisms:

- Inhibition of DNA Synthesis : The compound inhibits critical enzymes involved in DNA replication, such as DNA polymerase and ribonucleotide reductase, thereby preventing cell proliferation.

- Induction of Apoptosis : N2-IBU-2'-OME-G activates caspases and other apoptotic pathways, leading to programmed cell death in cancer cells.

This compound has been shown to interact with various biomolecules and enzymes, influencing several biochemical pathways:

- Stability : The compound exhibits good stability under laboratory conditions, with minimal degradation over time.

- Metabolic Pathways : It is metabolized by enzymes such as nucleoside phosphorylase and adenosine deaminase, forming active metabolites that contribute to its biological effects.

Cellular Effects

The compound has demonstrated significant effects on various cell types, particularly cancer cells:

- Apoptosis Induction : Studies indicate that N2-IBU-2'-OME-G effectively induces apoptosis in multiple cancer cell lines, reducing tumor viability .

- Dosage Effects : In animal models, lower doses have been shown to inhibit tumor growth without causing significant toxicity, suggesting a favorable therapeutic index.

Table 1: Summary of Biological Activities

Temporal Effects in Laboratory Settings

Research has indicated that the biological effects of this compound can vary over time. Long-term studies have confirmed its sustained ability to induce apoptosis in cancer cells, highlighting its potential for therapeutic applications in oncology.

Propriétés

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-10(25-3)9(22)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24)/t7-,9-,10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPULCYXEYODQOG-AKAIJSEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.